REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22].C=CC1C=CN=CC=1.Cl>>[C:20]([O:24][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)(=[O:23])[CH:21]=[CH2:22] |f:3.4|
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.415 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=NC=C1.Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL 3-neck round bottom flask equipped with a stir bar, condenser, and addition funnel
|
Type
|
CUSTOM
|
Details
|
A mild exotherm (55° C.)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The acid catalyst was then filtered off
|
Type
|
ADDITION
|
Details
|
0.2 g each of calcium hydride and potassium carbonate was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
After removal of excess dihydrofuran on a rotovap, 10 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl hydrate)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
distilled at 200 mtorr at 26° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |